Product packaging for (4S)-4-Fluoro-D-glutamine(Cat. No.:)

(4S)-4-Fluoro-D-glutamine

Cat. No.: B13441230
M. Wt: 164.14 g/mol
InChI Key: PGEYFCBAWGQSGT-STHAYSLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-Fluoro-D-glutamine is a synthetic fluorinated analog of the amino acid glutamine, designed for advanced biochemical and oncological research. This compound is of significant interest for investigating the reprogrammed metabolic pathways that support the growth and survival of proliferating cells. Its primary research application lies in the study of tumors that exhibit dependence on glutamine, a phenomenon known as "glutamine addiction" . In such cancers, glutamine is a crucial nutrient that fuels energy production (ATP), supports the tricarboxylic acid (TCA) cycle (anaplerosis), and provides nitrogen for the synthesis of nucleotides and other amino acids . Researchers utilize this compound to probe the activity of glutaminase, the enzyme that catalyzes the first step in glutamine metabolism . By acting as a substrate analog, it can help elucidate the rate and regulation of glutaminolysis in various cell models. Furthermore, while the positron-emitting version (4S)-4-[18F]Fluoroglutamine is used directly in PET imaging , the non-radioactive compound serves as a critical tool for validating the mechanism of uptake and metabolism in vitro, providing insights into the function of glutamine transporters like ASCT2 . This makes it a valuable compound for preclinical research aimed at developing new diagnostic imaging agents and therapeutic strategies that target glutamine metabolism in cancer . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with care and in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FN2O3 B13441230 (4S)-4-Fluoro-D-glutamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9FN2O3

Molecular Weight

164.14 g/mol

IUPAC Name

(2R,4S)-2,5-diamino-4-fluoro-5-oxopentanoic acid

InChI

InChI=1S/C5H9FN2O3/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H2,8,9)(H,10,11)/t2-,3+/m0/s1

InChI Key

PGEYFCBAWGQSGT-STHAYSLISA-N

Isomeric SMILES

C([C@H](C(=O)O)N)[C@@H](C(=O)N)F

Canonical SMILES

C(C(C(=O)O)N)C(C(=O)N)F

Origin of Product

United States

Synthetic Methodologies and Stereochemical Purity for 4s 4 Fluoro D Glutamine

Strategies for the Preparation of 4-Fluoro-glutamine Stereoisomers

The preparation of the four stereoisomers of 4-fluoro-glutamine necessitates versatile and stereocontrolled synthetic routes. A key challenge lies in the selective introduction of the fluorine atom at the C-4 position with the desired stereochemistry (R or S) while maintaining the stereocenter at the C-2 position (D or L).

Optically Pure Synthesis Approaches

A significant approach to obtaining all four stereoisomeric 4-fluoro-glutamines in high optical purity involves a versatile synthetic route starting from optically pure precursors. researchgate.netnih.gov This strategy allows for the systematic preparation of (2S,4S), (2S,4R), (2R,4S), and (2R,4R)-4-fluoro-glutamines. The optical purity of the final products is crucial, as different stereoisomers can exhibit distinct biological activities and metabolic fates. researchgate.net For instance, the synthesis and biological evaluation of the four 18F-labeled stereoisomers led to the identification of (2S,4R)-[18F]FGln as a lead candidate radiotracer for tumor imaging. researchgate.net

Passerini Three-Component Reaction Applications

The Passerini three-component reaction has been effectively employed to construct the carbon skeleton of 4-substituted glutamine derivatives. researchgate.netnih.gov This one-pot reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (an aldehyde in this case), efficiently assembling the core structure of the fluorinated glutamine precursor. This method is a key step in a multi-step synthesis that ultimately yields the desired 4-fluoro-glutamine stereoisomers with high efficiency. researchgate.netnih.gov The reaction's ability to create complexity in a single step makes it an attractive strategy for the synthesis of these complex amino acid analogs.

Neutralized TASF Fluorination Techniques

A critical step in the synthesis of 4-fluoro-glutamines is the introduction of the fluorine atom. A "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) fluorination technique has been highlighted as a highly effective method. researchgate.netnih.gov This nucleophilic fluorination method provides the desired fluorinated products in high yields and with excellent optical purity. The use of a neutralized form of the TASF reagent is crucial to avoid side reactions and ensure the integrity of the stereocenters in the molecule.

Chiral Auxiliary Schiff Base Methods

Asymmetric synthesis using chiral auxiliaries is a powerful strategy for controlling stereochemistry. In the context of fluorinated amino acids, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand can be used to direct the stereoselective synthesis of amino acid derivatives. While not specifically detailed for (4S)-4-Fluoro-D-glutamine in the provided search results, this methodology has been successfully applied to the asymmetric synthesis of other fluorinated amino acids, such as 4,4-difluoroglutamic acid. The diastereoselectivity of these reactions can be very high, often exceeding a 98:2 ratio, allowing for the preparation of enantiomerically enriched products.

Microwave-Assisted Organic Synthesis Innovations

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. nih.govsemanticscholar.org While specific applications of MAOS for the synthesis of this compound are not extensively documented in the current literature, the principles of microwave chemistry suggest its potential for innovation in this area. Microwave irradiation can be particularly beneficial in steps such as the formation of heterocyclic intermediates or in coupling reactions that may be part of the synthetic route to fluorinated amino acids. rsc.org The rapid and efficient nature of MAOS could streamline the multi-step syntheses of 4-fluoro-glutamine stereoisomers, making the production of these valuable compounds more efficient and environmentally friendly. researchgate.net

Microwave-Assisted Organic Synthesis (MAOS) Advantages
Shorter reaction times
Higher yields
Increased reaction rates
Improved product purity
Environmentally friendly ("Green Chemistry")

Regio- and Stereoselective Fluorination Strategies

The direct and selective introduction of fluorine is a significant challenge in the synthesis of fluorinated organic molecules. Electrophilic fluorination of pyroglutamic acid derivatives has been investigated as a method for the synthesis of single stereoisomers of 4-fluorinated glutamic acids, which are precursors to 4-fluoroglutamines. This strategy relies on the substrate's inherent stereochemistry to direct the incoming fluorine atom to a specific face of the molecule, thereby achieving high diastereoselectivity. The reactivity and diastereoselectivity of the fluorination can be highly dependent on the structure of the substrate and the protecting groups employed.

Enantiomeric Control and Resolution Techniques

Achieving the specific this compound configuration requires meticulous control over the stereochemistry during synthesis. The primary strategies involve either separating a mixture of stereoisomers (resolution) or, more efficiently, using stereoselective synthesis that preferentially forms the desired isomer.

A versatile and widely cited approach for creating all four stereoisomers of 4-fluoroglutamine (B592507), including the (4S)-D-glutamine variant, leverages a multi-step sequence starting from chiral precursors. researchgate.netnih.gov One key method involves the synthesis of the corresponding 4-fluoroglutamic acid diastereomers, which are then converted to the glutamine analogs. nih.gov

Asymmetric Synthesis from the Chiral Pool: A common and effective strategy is to start with a molecule that already possesses the desired stereochemistry, a method known as chiral pool synthesis. For D-glutamine analogs, precursors such as D-pyroglutamic acid or other D-amino acid derivatives serve as ideal starting materials. For instance, the synthesis of all four stereoisomers of 4-fluoroglutamic acid has been successfully developed using commercially available hydroxyprolines, which possess defined stereocenters. researchgate.net This approach ensures that the C2 stereocenter is fixed in the D-configuration from the outset.

Another powerful method involves a Passerini three-component reaction, which has been used to efficiently construct the backbone of 4-substituted glutamine derivatives. nih.gov By selecting the appropriate chiral starting materials for this reaction, chemists can direct the synthesis towards the desired D-amino acid scaffold.

Resolution Techniques: When a synthetic route produces a mixture of stereoisomers, resolution techniques are employed to separate them. For fluorinated glutamic acid, the precursor to fluoroglutamine, diastereomeric salt crystallization is a classical and effective method. nih.gov This process involves reacting the racemic or diastereomeric mixture of the acid with a chiral resolving agent (a chiral base for an acidic analyte) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the chiral resolving agent is removed to yield the pure enantiomer of the precursor acid.

While specific resolution protocols for this compound itself are not extensively detailed, the principles are well-established for its precursors. nih.gov The choice of resolving agent is critical and often determined empirically.

The following table summarizes key approaches for achieving enantiomeric control:

MethodDescriptionKey Features
Chiral Pool Synthesis Utilizes naturally occurring chiral molecules (e.g., D-pyroglutamic acid, D-hydroxyproline) as starting materials to fix the desired stereochemistry at the C2 position early in the synthetic sequence. researchgate.netInherently stereospecific; avoids late-stage resolution steps; efficiency depends on the availability of the chiral precursor.
Passerini Reaction A three-component reaction used to construct the substituted glutamine backbone. Enantiomeric control is achieved by using a chiral isocyanide or other chiral starting components. nih.govConvergent and atom-economical; allows for rapid assembly of the core structure.
Diastereomeric Salt Crystallization A resolution method applied to the 4-fluoroglutamic acid precursor. A chiral base is used to form diastereomeric salts that can be separated by crystallization due to differing solubilities. nih.govA well-established, scalable technique; requires screening of resolving agents; at least 50% of the material is the undesired isomer unless racemization is possible.

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogs for Research Applications

The development of radiolabeled this compound, specifically with the positron-emitting isotope Fluorine-18 ([¹⁸F], t½ ≈ 110 min), is crucial for its use as a tracer in Positron Emission Tomography (PET) imaging research. While the bulk of research and optimization has focused on the L-isomer, (2S,4R)-4-[¹⁸F]fluoroglutamine, due to its biological relevance in tumor imaging, the synthesis of all four stereoisomers, including the D-analog, has been performed for initial comparative studies. nih.gov

The radiosynthesis is typically a multi-step, automated process performed in a "hot cell" using a synthesis module. The general procedure involves nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride, followed by deprotection of the amino and carboxyl groups.

Precursor and Nucleophilic Substitution: The key to the radiosynthesis is a precursor molecule that has the correct D-configuration and is equipped with a good leaving group at the C4 position, such as a tosylate (-OTs) or nosylate (B8438820) group. This precursor is synthesized through a multi-step non-radioactive chemical process.

The radiolabeling step involves the reaction of this precursor with cyclotron-produced [¹⁸F]fluoride. The [¹⁸F]fluoride is activated using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222) in combination with a base like potassium carbonate, or by using an 18-crown-6/KHCO₃ system. nih.gov The activated [¹⁸F]fluoride then displaces the leaving group on the precursor via an Sₙ2 reaction.

Deprotection and Purification: Following the radiofluorination, the protecting groups on the nitrogen (e.g., Boc) and the carboxylic acid/amide moieties must be removed. This is typically achieved through acid hydrolysis, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). A significant challenge in this step is the need for strictly anhydrous conditions, as any trace amounts of water can lead to the hydrolysis of the glutamine side-chain amide, forming the undesired [¹⁸F]fluoroglutamic acid byproduct.

The final crude product is then purified to ensure it is sterile, pyrogen-free, and suitable for research applications. Purification is most commonly achieved using high-performance liquid chromatography (HPLC), which separates the desired [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and any chemical or radiochemical impurities. The collected HPLC fraction is then reformulated into a biocompatible solution, such as saline.

The following table summarizes typical parameters for the radiosynthesis of [¹⁸F]-labeled 4-fluoroglutamine analogs, based on the extensively studied L-isomer which serves as a model for the D-isomer synthesis.

ParameterDetails
Precursor Protected D-glutamine derivative with a tosylate leaving group at the C4 position.
Radiolabeling Reaction Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2.
Reaction Time Typically 10-15 minutes for the fluorination step.
Deprotection Acid hydrolysis (e.g., HCl or TFA).
Total Synthesis Time Approximately 60-80 minutes.
Purification Method Reversed-phase High-Performance Liquid Chromatography (HPLC).
Radiochemical Yield Variable, reported yields for the L-isomer are often in the range of 15-25% (decay-corrected).
Radiochemical Purity Typically >95-98% after HPLC purification.

Challenges and Advancements in Stereospecific Synthesis of D-Glutamine Analogs

The stereospecific synthesis of D-glutamine analogs, particularly those with an additional stereocenter like this compound, presents significant synthetic hurdles. However, continuous advancements in synthetic organic chemistry are providing powerful tools to overcome these challenges.

Key Challenges:

Control of Multiple Stereocenters: The primary challenge is the simultaneous and precise control of two stereocenters (C2 and C4). For this compound, this means establishing the (R) configuration at C2 (characteristic of D-amino acids) and the (S) configuration at C4. Achieving high diastereoselectivity during the introduction of the fluorine atom is often difficult.

Fluorination Chemistry: The introduction of fluorine is not trivial. Nucleophilic fluorination reactions (using fluoride (B91410) sources like TASF or KF) on precursors with a leaving group at C4 proceed via an Sₙ2 mechanism, which inverts the stereochemistry at that center. This requires a precursor with the opposite ((R) in this case) configuration at C4. The efficiency and stereospecificity of this step can be highly dependent on the substrate and reaction conditions.

Availability of Starting Materials: While the L-enantiomers of many chiral precursors are abundant and relatively inexpensive (e.g., L-glutamic acid), the corresponding D-enantiomers are often less common and more costly, which can be a practical limitation for large-scale synthesis.

Recent Advancements:

Improved Asymmetric Methodologies: There has been significant progress in asymmetric synthesis that avoids the need for resolution. This includes the use of chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a reaction, and asymmetric catalysis, where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. Catalytic enantioselective fluorination and related transformations are at the forefront of this research. nih.gov

Stereoselective Synthesis from Chiral Pools: As mentioned earlier, the use of readily available chiral starting materials from the "chiral pool" remains a robust and reliable strategy. The synthesis of all four stereoisomers of 4-fluoroglutamic acid from different stereoisomers of hydroxyproline (B1673980) is a prime example of this advanced application. researchgate.net This strategy elegantly solves the stereochemistry problem at both C2 and C4 by starting with a molecule where the relative stereochemistry is already established.

Advanced Fluorinating Reagents: The development of new and more effective fluorinating agents has improved the efficiency and selectivity of fluorination reactions. For nucleophilic fluorination, reagents like "neutralized" tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) have been shown to provide high yields in the synthesis of 4-fluoroglutamines. nih.gov

Enzymatic and Biocatalytic Methods: The use of enzymes for resolution or for carrying out stereospecific reactions is a growing field. Biocatalysis can offer unparalleled stereoselectivity under mild reaction conditions, potentially simplifying complex multi-step syntheses of chiral amino acids.

These advancements continue to make the synthesis of complex molecules like this compound more efficient and accessible, paving the way for further research into their unique properties and applications.

Biochemical Interactions and Metabolic Trajectories of 4 Fluoro D Glutamine

Enzyme Substrate and Inhibitory Activities

The enzymatic machinery of mammalian cells has evolved to be highly specific for L-amino acids. Consequently, D-amino acid analogs are often poor substrates or inhibitors of enzymes that process L-enantiomers.

Interactions with Glutaminase (B10826351) Enzymes

Glutaminases are enzymes that catalyze the hydrolysis of L-glutamine to L-glutamate and ammonia. Studies on glutaminase from Pseudomonas aeruginosa have shown that this enzyme can be induced by both L- and D-glutamine, suggesting that D-glutamine can interact with and act as a substrate for this bacterial glutaminase. kyoto-u.ac.jp In mammalian systems, while the primary substrate is L-glutamine, the potential for interaction with D-analogs exists.

Research on the L-isomers of 4-fluoroglutamine (B592507) provides some insight. The (2S,4S)-4-fluoro-L-glutamine has been shown to be a substrate for glutaminase, albeit a poor one compared to L-glutamine. nih.gov Given the stereospecificity of most mammalian enzymes, it is anticipated that (4S)-4-Fluoro-D-glutamine would be an even poorer substrate for mammalian glutaminases than its L-counterpart. It may act as a weak competitive inhibitor by binding to the active site without being efficiently hydrolyzed.

Modulation of Glutamine Synthetase Activity

Glutamine synthetase (GS) catalyzes the ATP-dependent synthesis of L-glutamine from L-glutamate and ammonia. The enzyme exhibits a high degree of stereoselectivity for its substrates. nih.gov Studies investigating 2-methylglutamate enantiomers found that human GS was highly stereoselective for the S-enantiomer (the L-form). nih.gov While both enantiomers of glutamate (B1630785) can be amidated by GS, the efficiency for the D-isomer is significantly lower. nih.gov

Based on this high stereoselectivity, this compound is not expected to be a substrate for glutamine synthetase. Instead, it might act as a weak inhibitor, potentially binding to the glutamate binding site, although with much lower affinity than L-glutamate. Research on glutamine analogs has identified molecules that can effectively interact with and inhibit GS, highlighting the therapeutic potential of targeting this enzyme. nih.govmdpi.com

Reactivity with Aminotransferases (e.g., Alanine (B10760859), Aspartate, Glutamine Transaminases)

Mammalian aminotransferases typically exhibit high specificity for L-amino acids. However, microorganisms possess a class of enzymes known as D-amino acid aminotransferases (DAAT), which catalyze the transfer of an amino group from a D-amino acid to an α-keto acid. nih.govwikipedia.orgnih.govjst.go.jpresearchgate.net These enzymes are crucial for the synthesis of D-amino acids used in the bacterial cell wall. researchgate.net

If this compound were introduced into a system containing DAAT, it could potentially serve as a substrate, leading to the formation of 4-fluoro-α-ketoglutaramate and a new D-amino acid. The reactivity would depend on the substrate specificity of the particular DAAT enzyme. In mammalian systems, which largely lack DAATs, the transamination of this compound is expected to be negligible. The L-isomers of 4-fluoroglutamine have been shown to be substrates for various aminotransferases, but this reactivity is contingent on the L-configuration at the alpha-carbon. nih.gov

Substrate Behavior with Glutamate Dehydrogenase

Glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of L-glutamate to α-ketoglutarate and ammonia. nih.gov The enzyme is central to linking amino acid and carbohydrate metabolism. wikipedia.org GDH is highly specific for L-glutamate, and D-glutamate is not a substrate. frontiersin.org Therefore, it is highly unlikely that this compound or its potential hydrolysis product, 4-fluoro-D-glutamate, would serve as a substrate for mammalian GDH. The enzyme's active site is structured to accommodate the specific stereochemistry of the L-isomer.

Gamma-Elimination Reactions Catalyzed by Hepatic Enzymes

The liver is the primary site for the metabolism of many xenobiotics and endogenous compounds, including amino acids. nih.govyoutube.comkhanacademy.orgyoutube.com One potential metabolic pathway for D-amino acids is oxidative deamination catalyzed by D-amino acid oxidase (DAAO). frontiersin.orgnih.govnih.govnih.govfrontiersin.orgwikipedia.org This flavoenzyme is found in the peroxisomes of hepatocytes and other tissues and has broad substrate specificity for neutral and basic D-amino acids, converting them to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.govwikipedia.org

This compound could potentially be a substrate for DAAO. The product of this reaction would be 4-fluoro-α-ketoglutaramate. The presence of the fluorine atom at the 4-position might influence the rate of this reaction. Following the formation of the α-keto acid, further metabolic reactions could occur. Studies on the L-isomer of 4-fluoroglutamate have shown that it can undergo a γ-elimination reaction catalyzed by alanine aminotransferase, leading to the release of fluoride (B91410) ions. nih.gov It is conceivable that if 4-fluoro-D-glutamate were formed from this compound, it might also be susceptible to enzymatic or non-enzymatic elimination reactions, though this has not been experimentally demonstrated.

Cellular Uptake and Transport Mechanisms

The entry of amino acids into cells is mediated by a variety of amino acid transport systems with overlapping specificities. physiology.orgresearchgate.netscispace.comfrontiersin.org The primary transporters for glutamine include members of the SLC1, SLC6, SLC7, and SLC38 families. frontiersin.org These transporters generally exhibit a strong preference for L-amino acids.

For instance, the L-type amino acid transporter 1 (LAT1), which is often upregulated in cancer cells, shows a higher affinity for L-amino acids over their D-counterparts. nih.gov However, uptake of D-amino acids via this transporter can still occur, particularly at high concentrations. nih.gov Studies on fluorinated aromatic amino acids have demonstrated that their cellular uptake occurs via active transport, with system L being identified as a key transporter. nih.gov

Given this, the cellular uptake of this compound is likely to be significantly less efficient than that of L-glutamine or its L-fluoro-analogs. It may be transported into cells by systems that have a broader stereospecificity or when present at high extracellular concentrations, potentially competing with other amino acids for transport. The specific transporters involved in the uptake of this compound have not been definitively identified.

Characterization of Amino Acid Transporter Systems (e.g., ASCT2, LAT1, System N, System ASC)

The cellular uptake of glutamine and its analogs is mediated by several amino acid transporter systems. The L-isomers of fluorinated glutamine are known to utilize the same transporters as endogenous L-glutamine. researchgate.net Key systems involved include:

ASCT2 (Alanine, Serine, Cysteine Transporter 2; SLC1A5): This is a major sodium-dependent transporter for neutral amino acids, including glutamine. Studies have confirmed that fluorinated L-glutamine analogs are transported via ASCT2. researchgate.net

LAT1 (L-type Amino Acid Transporter 1; SLC7A5): As a sodium-independent obligatory exchanger, LAT1 transports large neutral amino acids. It often works in concert with ASCT2, where glutamine imported by ASCT2 is used as an intracellular exchange substrate to facilitate the uptake of other essential amino acids like leucine (B10760876) via LAT1.

System N: This is a sodium-coupled transporter responsible for the transport of amino acids with nitrogen-containing side chains, such as glutamine and histidine. nih.gov

System ASC: This sodium-dependent system primarily transports small neutral amino acids like alanine, serine, and cysteine. Some fluorinated glutamine analogs have been shown to be sensitive to inhibition by System ASC substrates, indicating it as a potential transport route. nih.gov

Research on the analog (2S,4S)-4-(3-fluoropropyl)glutamine demonstrated that its uptake was most sensitive to the LAT transport system, followed by System N and ASC transporters. nih.gov

Table 1: Major Amino Acid Transporter Systems for Fluorinated L-Glutamine Analogs

Transporter System SLC Family Driving Ion(s) Key Substrates Role in Fluoro-glutamine Transport
ASCT2 SLC1A5 Na⁺ Glutamine, Alanine, Serine Primary transporter for fluorinated L-glutamine analogs. researchgate.net
LAT1 SLC7A5 None (Exchanger) Leucine, Isoleucine Transports fluorinated L-glutamine analogs. nih.gov
System N SLC38 Na⁺, H⁺ Glutamine, Histidine, Asparagine Contributes to the transport of fluorinated L-glutamine analogs. nih.govnih.gov
System ASC SLC1A4/5 Na⁺ Alanine, Serine, Cysteine A potential transport route for fluorinated L-glutamine analogs. nih.gov

Stereoisomer-Specific Transport Preferences

Amino acid transporters exhibit strong stereoselectivity, overwhelmingly preferring L-isomers over D-isomers. nih.gov This preference is fundamental to mammalian biology, as L-amino acids are the exclusive building blocks of proteins.

Research on the four stereoisomers of 18F-labeled 4-fluoro-glutamine confirmed that chirality significantly impacts their biological behavior. researchgate.net The synthesis and evaluation of these isomers led to the identification of (2S,4R)-[18F]FGln as the most promising candidate for tumor imaging, highlighting distinct interactions of each stereoisomer with cellular transport and metabolic machinery. researchgate.net

While direct transport studies on this compound are not available, it is well-established that D-amino acids are generally poor substrates for the primary L-amino acid transporters. nih.gov In many cases, a D-isomer may act as a competitive inhibitor at the transporter's binding site but is not efficiently translocated across the membrane. nih.gov Therefore, it is expected that this compound would be transported into cells far less efficiently than its L-counterparts via systems like ASCT2 and LAT1.

Competition with Endogenous Glutamine for Cellular Entry

The utility of fluorinated L-glutamine analogs as imaging agents is predicated on their ability to compete with natural L-glutamine for uptake into cells. By using the same transport systems, these analogs serve as tracers for cellular glutamine import activity. Competitive inhibition studies have demonstrated this relationship, showing that the uptake of fluorinated L-glutamine can be blocked by an excess of endogenous L-glutamine. nih.gov This competition confirms that they share common transport pathways and binding sites. Given the principles of stereoselectivity, this compound would likely be a very weak competitor against L-glutamine for these primary transport systems.

Intracellular Fate and Metabolic Stability

Minimal Metabolism and Retention as Parent Ligand in Research Models

A key characteristic of fluorinated L-glutamine analogs developed for PET imaging is their metabolic stability. Once transported into the cell, tracers like (2S,4R)-4-[18F]fluoroglutamine are minimally metabolized. researchgate.net This metabolic trapping allows the tracer to accumulate within cells in proportion to the rate of transport, providing a clear imaging signal. The substitution of a hydrogen atom with a fluorine atom at the C4 position hinders the enzymatic processes that would typically metabolize glutamine, leading to its retention as the parent ligand.

Incorporation into Cellular Macromolecules

Consistent with their minimal metabolism, fluorinated glutamine analogs show negligible incorporation into cellular macromolecules such as proteins. Natural L-glutamine is a proteinogenic amino acid, meaning it is actively incorporated into newly synthesized proteins. wikipedia.org In contrast, dual-isotope experiments comparing L-[3H]glutamine with 18F-4-(3-fluoropropyl)glutamine revealed that while over 90% of the radioactivity from L-[3H]glutamine was associated with macromolecules, less than 10% of the signal from the fluorinated analog was found in this fraction. nih.gov This lack of incorporation is a critical feature, as it prevents the tracer from being diluted into the large cellular protein pool, thereby maintaining a strong signal related to transport and initial metabolic steps.

Table 2: Comparative Intracellular Fate of L-Glutamine vs. Fluorinated L-Glutamine Analog

Compound Metabolic Conversion Incorporation into Macromolecules Primary Intracellular State
L-Glutamine High (converted to glutamate, enters TCA cycle) High (>90%) Metabolites, Incorporated into Proteins
Fluorinated L-Glutamine Minimal Minimal (<10%) Retained as Parent Ligand

Data derived from studies on L-isomers such as 18F-4-(3-fluoropropyl)glutamine. nih.gov

Enzymatic Defluorination Processes and Metabolite Formation

Despite the general metabolic stability of fluorinated glutamine analogs, some in vivo studies have reported evidence of defluorination. This suggests that while the primary metabolic pathways are blocked, alternative enzymatic processes can cleave the carbon-fluorine bond.

One proposed mechanism for this defluorination involves a two-step process. First, the fluorinated glutamine analog is deamidated by an enzyme like glutaminase to form its corresponding fluorinated glutamate analog. Subsequently, an enzyme such as alanine aminotransferase may catalyze an unusual γ-elimination reaction, which results in the formation of α-ketoglutarate and the release of a free fluoride ion.

Should this compound enter a cell, its metabolic fate would likely be governed by enzymes specific to D-amino acids, such as D-amino acid oxidase. nih.govwikipedia.org These enzymes catalyze the oxidative deamination of D-amino acids to their corresponding α-keto acids. wikipedia.org It is conceivable that such an enzyme could act on this compound, potentially leading to a different set of metabolites and defluorination pathways than those observed for the L-isomers. However, specific experimental data on this process are currently unavailable.

Applications in Fundamental Academic Research

Investigation of Cellular and Organismal Glutamine Metabolism in Preclinical Models

(4S)-4-Fluoro-D-glutamine serves as a critical probe in non-invasively studying the intricate pathways of glutamine metabolism in living organisms. Its utility in preclinical settings has provided significant insights into glutamine transport, intracellular pool sizes, the phenomenon of glutamine addiction in cancer, and the efficacy of novel therapeutic agents.

The transport of glutamine across the cell membrane is the initial and a crucial step in its metabolism. Studies have shown that ¹⁸F-4-fluoroglutamine utilizes the same cellular transporters as native glutamine. In vitro assays using MCF-7 breast cancer cells have demonstrated that its uptake is mediated by multiple amino acid transporter systems, including the L-type amino acid transporter (LAT) and Alanine (B10760859), Serine, Cysteine Transporter 2 (ASCT2). researchgate.net This allows researchers to study the activity and expression of these transporters in different cell types and under various conditions.

The substitution of a hydrogen atom with fluorine at the 4-position has been shown to have moderate-to-profound effects on how the molecule interacts with enzymes, which can indirectly inform on transport dynamics by revealing the fate of the molecule post-transport. nih.gov The stereochemistry of the fluorine substitution is critical, as different diastereoisomers exhibit varied substrate behaviors with glutamine-utilizing enzymes. nih.gov For instance, while both (2S,4R)-4-FGln and (2S,4S)-4-FGln are poor substrates for glutamine transaminase L, (2S,4S)-4-FGln is an excellent substrate for glutamine transaminase K, whereas (2S,4R)-4-FGln is not. nih.gov This differential enzymatic processing, following transport, underscores the importance of using the correct stereoisomer in research applications to accurately probe specific metabolic pathways.

Table 1: Substrate Activity of 4-Fluoroglutamine (B592507) Diastereoisomers with Glutamine Transaminases
CompoundGlutamine Transaminase K (GTK/KAT I)Glutamine Transaminase L (GTL/KAT III)
L-GlutamineGood SubstrateGood Substrate
(2S,4R)-4-FGlnPoor SubstratePoor Substrate
(2S,4S)-4-FGlnExcellent SubstratePoor Substrate

A key application of ¹⁸F-4-fluoroglutamine is the non-invasive estimation of intracellular glutamine pool size using Positron Emission Tomography (PET). researchgate.net Research in preclinical models of triple-negative breast cancer (TNBC) has demonstrated a strong positive correlation (R²=0.71) between the tumor-to-blood activity ratios obtained from [¹⁸F]4F-Gln PET images and the tumor glutamine pool size as measured by the gold-standard technique of high-resolution ¹H magnetic resonance spectroscopy (MRS). nih.gov

Tumors with high glutaminase (B10826351) (GLS) activity, such as TNBC, tend to have a low cellular glutamine pool. In these tumors, [¹⁸F]4F-Gln competes with a smaller pool of native glutamine for efflux, leading to lower tracer retention and a lower pre-treatment tumor-to-blood ratio. nih.gov Conversely, tumors with low GLS activity, like the MCF-7 breast cancer model, exhibit a larger baseline glutamine pool, which is reflected in PET imaging. nih.gov This methodology provides a quantitative tool to assess a crucial metabolic characteristic of tumors in vivo.

Many cancer cells exhibit a heightened dependence on glutamine for survival and proliferation, a phenomenon termed "glutamine addiction". These tumors utilize glutamine not only as a nitrogen source for biosynthesis but also as a primary mitochondrial substrate to maintain cellular bioenergetics and redox balance. nih.gov ¹⁸F-4-fluoroglutamine PET imaging allows for the in vivo identification and characterization of these glutamine-addicted tumors. snmjournals.org

Preliminary cell uptake and inhibition studies using 9L glioblastoma cells and SF188(Bcl-xL) glioblastoma cells, a known glutamine-addicted tumor model, have provided strong evidence for the potential of ¹⁸F-4-fluoroglutamine PET in imaging tumors that use glutamine as an alternative energy source. nih.gov The ability to visualize and quantify glutamine uptake in tumors helps researchers to understand the extent of glutamine dependency and to stratify tumors for glutamine-targeted therapies.

The metabolic pathway of glutaminolysis, the conversion of glutamine to α-ketoglutarate which then enters the TCA cycle, is a hallmark of many aggressive cancers. Preclinical in vivo PET studies using [¹⁸F]-(2S,4R)4-fluoroglutamine have been instrumental in studying this pathway in animal xenograft models.

Dynamic small-animal PET studies have been conducted in F344 rats with subcutaneous 9L glioblastoma xenografts and in transgenic mice with spontaneous mammary gland tumors. snmjournals.org These studies have shown significant tumor uptake and trapping of the tracer within the tumor tissue, supporting the feasibility of PET for studying high-rate glutaminolysis in vivo. snmjournals.org In vitro studies on 9L and SF188 tumor cells showed a high rate of glutamine uptake, with the uptake of [¹⁸F]-(2S,4R)4-fluoroglutamine in SF188 cells being comparable to that of ³H-l-glutamine and higher than that of ¹⁸F-FDG. snmjournals.org These findings highlight the compound's utility in visualizing and quantifying a fundamental shift in tumor metabolism.

Table 2: Preclinical Xenograft Models Investigated with [¹⁸F]-(2S,4R)4-Fluoroglutamine PET
Animal ModelTumor TypeKey Findings
F344 Rats9L Glioblastoma XenograftsSignificant tumor uptake and trapping of the tracer. snmjournals.org
Transgenic MiceSpontaneous Mammary Gland TumorsDemonstrated feasibility of PET for studying high-rate glutaminolysis. snmjournals.org
MiceOrthotopic BT4C GliomasHigher tumor-to-healthy brain tissue uptake ratios compared to [¹¹C]Met and [¹⁸F]FDG. frontiersin.org

The development of drugs targeting glutamine metabolism, such as glutaminase inhibitors, requires methods to assess their pharmacodynamic (PD) effects in vivo. ¹⁸F4-fluoroglutamine PET has been shown to be a valuable tool for this purpose. Inhibition of glutaminase leads to an increase in the intracellular glutamine pool, as the conversion of glutamine to glutamate (B1630785) is blocked.

Studies in triple-negative breast cancer xenografts have demonstrated that treatment with a GLS inhibitor results in a significant increase in the tumor glutamine pool size. nih.gov This change is detectable by [¹⁸F]4F-Gln PET as an increase in the tumor-to-blood activity ratios. nih.gov This application allows researchers to non-invasively monitor the biological effects of glutaminase inhibitors in real-time, providing crucial information on drug efficacy and target engagement in a preclinical setting.

Enzyme Mechanism Elucidation and Inhibitor Design

Beyond its use as an imaging agent, this compound and its related fluorinated analogs serve as valuable chemical probes for studying the mechanisms of glutamine- and glutamate-utilizing enzymes and for guiding the design of novel inhibitors.

The introduction of fluorine, a highly electronegative atom, at the 4-position of glutamine or glutamate can significantly alter the electronic properties of the molecule, influencing its binding to enzyme active sites and its reactivity. By comparing the enzymatic processing of fluorinated versus non-fluorinated substrates, researchers can gain insights into the topology of enzyme active sites and the catalytic mechanisms. nih.gov For example, the differential substrate activity of (2S,4R)-4-FGln and (2S,4S)-4-FGln with various glutamine transaminases helps to probe the steric and electronic requirements of the enzyme's active site. nih.gov

Furthermore, fluorinated analogs can act as potent enzyme inhibitors. It has been demonstrated that both diastereoisomers of 4-fluoroglutamate are strong inhibitors of glutamine synthetase, despite being poor substrates. nih.gov Specifically, (2S,4R)4-FGlu was found to be a strong inhibitor of sheep brain glutamine synthetase. nih.gov This inhibitory activity can be exploited in the design of new therapeutic agents targeting enzymes involved in glutamine metabolism. The detailed understanding of how these fluorinated analogs interact with target enzymes provides a rational basis for the structure-based design of more potent and selective inhibitors. For instance, the discovery that alanine aminotransferase catalyzes an unusual γ-elimination reaction with 4-FGlu diastereoisomers opens up new avenues for designing mechanism-based inhibitors. nih.govnih.gov

Use as Mechanistic Probes for Glutamine-Utilizing Enzymes

Fluorination at the 4-position of glutamine has been shown to significantly alter its interaction with enzymes that utilize L-glutamine and L-glutamate, making these analogs effective mechanistic probes. nih.gov Studies on the diastereomers of L-4-fluoroglutamine have provided insights into the active site topology and catalytic mechanisms of several key enzymes.

For instance, both (2S,4R)-4-FGln and (2S,4S)-4-FGln are substrates for E. coli glutaminase, which catalyzes their conversion to the corresponding 4-fluoroglutamate (4-FGlu) diastereomers. nih.gov However, their efficiencies as substrates for glutaminase-C (GAC), a key enzyme in cancer metabolism, differ significantly. While (2S,4S)-4-FGln acts as a substrate for GAC, it exhibits a much higher Km value (estimated around 25 mM) compared to L-glutamine (~2 mM), indicating weaker binding. nih.govresearchgate.net The (2S,4R)-4-FGln isomer is an even poorer substrate for GAC. nih.govresearchgate.net

The substrate behavior of these fluorinated analogs also varies among different aminotransferases. Both diastereomers are poor substrates for glutamine transaminase L and α-aminoadipate aminotransferase compared to L-glutamine. nih.gov In contrast, (2S,4S)-4-FGln is an excellent substrate for glutamine transaminase K, while (2S,4R)-4-FGln is a poor one. nih.gov This differential reactivity provides a means to probe the structural and electronic requirements of the active sites of these enzymes.

Furthermore, the metabolic products of 4-fluoroglutamines, the 4-fluoroglutamates, have been shown to interact with glutamate-utilizing enzymes. Both (2S,4R)- and (2S,4S)-4-FGlu are moderate-to-good substrates for glutamate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase relative to L-glutamate. nih.gov Interestingly, alanine aminotransferase catalyzes an unusual γ-elimination reaction with both 4-FGlu diastereomers. nih.gov

These findings highlight how the stereospecific introduction of a fluorine atom can be used to map the active sites of glutamine- and glutamate-metabolizing enzymes and to uncover novel enzymatic reactions. While these studies were conducted on the L-isomers, they suggest that this compound could serve as a valuable probe for enzymes that recognize D-amino acids.

EnzymeSubstrate AnalogObserved Activity/Interaction
Glutaminase-C (GAC)(2S,4S)-4-FluoroglutamineSubstrate with high Km (~25 mM)
Glutaminase-C (GAC)(2S,4R)-4-FluoroglutamineVery poor substrate
Glutamine Transaminase K(2S,4S)-4-FluoroglutamineExcellent substrate
Glutamine Transaminase K(2S,4R)-4-FluoroglutaminePoor substrate
Glutamine Transaminase L(2S,4S)- & (2S,4R)-4-FluoroglutaminePoor substrates
α-Aminoadipate Aminotransferase(2S,4S)- & (2S,4R)-4-FluoroglutaminePoor substrates
Glutamate Dehydrogenase(2S,4S)- & (2S,4R)-4-FluoroglutamateModerate-to-good substrates
Aspartate Aminotransferase(2S,4S)- & (2S,4R)-4-FluoroglutamateModerate-to-good substrates
Alanine Aminotransferase(2S,4S)- & (2S,4R)-4-FluoroglutamateModerate-to-good substrates; catalyzes γ-elimination

Studies on Enzyme-Substrate/Inhibitor Binding Interactions

The fluorinated glutamine and glutamate analogs also serve as valuable tools for studying enzyme-substrate and enzyme-inhibitor binding interactions. The altered electronic nature of the C-F bond compared to a C-H bond can influence binding affinities and provide insights into the forces governing molecular recognition at the active site.

A notable example is the interaction of 4-fluoroglutamate diastereomers with glutamine synthetase. Both (2S,4R)-4-FGlu and (2S,4S)-4-FGlu are poor substrates for this enzyme but act as strong inhibitors. nih.gov This suggests that while the fluorinated analogs can bind to the active site, the presence of the fluorine atom interferes with the catalytic process, leading to inhibition. Such compounds can be used to trap the enzyme in a substrate-bound-like state for structural studies or to investigate the conformational changes associated with substrate binding.

The differential binding and substrate activities of the 4-fluoroglutamine diastereomers with various enzymes underscore their utility in dissecting the specific interactions that govern substrate recognition and catalysis. nih.gov

Protein Structure, Stability, and Function Analysis

Incorporation into Peptides and Proteins for Structural Characterization

The biosynthetic or synthetic incorporation of fluorinated amino acids into a polypeptide chain provides a minimally perturbing probe for structural analysis. nih.gov The small size of the fluorine atom generally does not cause significant structural changes, allowing the modified protein to adopt its native fold. The presence of the fluorine atom can then be used to report on the local environment within the protein. This approach has been successfully used with 4-fluoroprolines to study the structure of proteins like EGFP and Taq DNA polymerase. nih.gov It is conceivable that this compound could be similarly incorporated into peptides or proteins, particularly in systems where D-amino acids play a structural or functional role, to provide unique insights into their architecture.

Application of Fluorine-19 Nuclear Magnetic Resonance (19F NMR) for Conformational Studies

One of the most significant advantages of incorporating a fluorinated amino acid is the ability to use 19F NMR spectroscopy for conformational studies. nih.gov The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an exquisite probe of its local chemical environment. nih.gov Since fluorine is not naturally present in biological macromolecules, 19F NMR spectra of labeled proteins are free from background signals. nih.gov

The chemical shift of the 19F nucleus is highly sensitive to changes in conformation, solvent exposure, and non-covalent interactions. nih.gov This sensitivity allows for the detection of subtle conformational changes that may be difficult to observe with other techniques. For example, 19F NMR has been used to study protein folding, ligand binding, and the dynamics of protein-protein interactions. nih.gov The incorporation of this compound into a peptide would introduce a sensitive 19F NMR probe to monitor its conformational ensemble in solution.

Influence on Protein Folding, Stability, and Enzymatic Degradation

The introduction of a fluorine atom can influence the conformational preferences and stability of a peptide or protein. The strong electron-withdrawing nature of fluorine can affect the pKa of nearby functional groups and alter local electronic and steric interactions. nih.gov In the case of 4-fluoroprolines, the stereochemistry of the fluorine substitution has been shown to have a profound effect on the cis/trans isomerization of the prolyl bond, which can be a rate-limiting step in protein folding. nih.govnih.gov

Development of Novel Chemical Biology Tools

The unique properties of fluorinated amino acids position them as valuable building blocks for the development of novel chemical biology tools. mskcc.orgresearchgate.net These tools can be used to probe and manipulate biological systems in ways that are not possible with naturally occurring molecules.

The development of fluorescently labeled glutamine derivatives has provided probes for imaging and studying glutamine transport and metabolism in cells. researchgate.net Similarly, this compound could be derivatized with various reporter groups, such as fluorophores or biotin, to create probes for a range of applications. For example, a fluorescently labeled version of this compound could be used to visualize the uptake and localization of D-glutamine in cells or tissues.

Furthermore, the development of 18F-labeled versions of 4-fluoroglutamine has led to the creation of positron emission tomography (PET) imaging agents for visualizing tumors that exhibit high glutamine metabolism. nih.gov This highlights the potential of (4S)-4-Fluoro-D-[18F]glutamine as a PET tracer for studying the in vivo disposition of D-amino acids or for diagnostic purposes in specific disease contexts where D-amino acid metabolism is altered.

The creation of such chemical biology tools based on the this compound scaffold would open up new avenues for investigating the roles of D-amino acids in biological systems and for the development of new diagnostic and therapeutic strategies. mskcc.org

Design and Synthesis of Non-Canonical Amino Acid Analogs

The synthesis of fluorinated glutamine analogs, including the D-glutamine stereoisomers, is a field of considerable interest for creating non-canonical amino acids with unique biological properties. The introduction of fluorine can significantly alter the chemical characteristics of the amino acid, providing tools for studying enzyme mechanisms and metabolic pathways.

A versatile and effective method for preparing all four stereoisomers of 4-fluoro-glutamine has been developed utilizing a Passerini three-component reaction. nih.govfigshare.com This approach allows for the efficient construction of the core structure of 4-substituted glutamine derivatives. Following the initial construction, a four-step reaction sequence, which notably includes a "neutralized" TASF (tris(dimethylamino)sulfonium difluorotrimethylsilicate) fluorination, yields the desired fluorinated products with high yields and excellent optical purity. nih.govfigshare.com

Other synthetic strategies for creating gamma-fluorinated analogs of glutamine and glutamic acid have been extensively reviewed. nih.govresearchgate.net These methods include:

Michael Reaction: This reaction has been used to prepare 4-fluoroglutamic acid as a mixture of racemic diastereomers. nih.govresearchgate.net

Inverse-Michael Reaction: An alternative approach to the synthesis of 4-fluoroglutamic acid. nih.govresearchgate.net

Electrophilic/Nucleophilic Fluorination: Various fluorinating agents have been employed to introduce the fluorine atom. nih.govresearchgate.net

Once the corresponding 4-fluoroglutamic acids are synthesized, they can be converted to 4-fluoroglutamine through conventional protection, aminolysis, and deprotection strategies. nih.govresearchgate.net These synthetic routes provide access to a range of fluorinated glutamine analogs, enabling researchers to explore the impact of stereochemistry and fluorine substitution on biological activity.

The development of these synthetic methodologies is crucial for producing tailor-made amino acids that serve as indispensable structural components in medicinal chemistry and drug design. researchgate.net For instance, constrained cyclic glutamine analogs have been designed and synthesized for use in antiviral protease inhibitors, where the modified structure enhances binding to viral protease residues. acs.org

Synthetic ApproachKey FeaturesResulting Products
Passerini Three-Component Reaction Efficient construction of the 4-substituted glutamine skeleton; followed by a four-step sequence including "neutralized" TASF fluorination. nih.govfigshare.comAll four stereoisomeric 4-fluoro-glutamines with high yield and optical purity. nih.govfigshare.com
Michael Reaction Addition reaction used for the initial synthesis of the fluorinated backbone. nih.govresearchgate.netRacemic diastereomers of 4-fluoroglutamic acid. nih.govresearchgate.net
Aminolysis of Fluoroglutamic Acids Conversion of the carboxylic acid group to an amide group using protection/deprotection strategies. nih.govresearchgate.net4-fluoroglutamine as a mixture of stereoisomers. nih.govresearchgate.net

Creation of Radiolabeled Tracers for Preclinical Metabolic Imaging Research

A significant application of fluorinated glutamine analogs is in the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging. By incorporating the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]), researchers can create tracers that allow for the non-invasive visualization and quantification of metabolic processes in vivo.

The rationale for developing glutamine-based PET tracers stems from the observation that many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine as a key nutrient for energy production and biosynthesis. nih.govsnmjournals.orgnih.gov This metabolic reprogramming makes glutamine pathways an attractive target for imaging tumors, particularly those that show low uptake of the more common PET tracer, [¹⁸F]FDG (2-deoxy-2-[¹⁸F]fluoro-D-glucose). nih.govnih.gov

The L-isomer, (2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln), has been extensively studied as a PET tracer for imaging glutaminolytic tumors. snmjournals.orgnih.govnih.gov Preclinical studies in various cancer models, including glioma, have shown that [¹⁸F]FGln is avidly taken up by tumor cells, providing high tumor-to-background contrast, especially in the brain where background glucose uptake is high. nih.govfrontiersin.org

Key Research Findings from Preclinical Imaging Studies:

Tumor-Specific Uptake: In vitro studies with glioblastoma tumor cells (9L and SF188) demonstrated a high rate of [¹⁸F]-(2S,4R)4-fluoroglutamine uptake, which was comparable to or higher than that of ³H-L-glutamine and [¹⁸F]FDG. snmjournals.org Biodistribution and PET studies confirmed that the tracer localized in tumors with higher uptake than in surrounding muscle and liver tissues. nih.govsnmjournals.org

Metabolic Trapping: Unlike native glutamine, which is rapidly metabolized, some fluorinated analogs like ¹⁸F-4-(3-fluoropropyl)glutamine are not significantly incorporated into macromolecules, suggesting a different mechanism of retention within the cell. nih.gov In contrast, a significant portion of [¹⁸F]-(2S,4R)4-fluoroglutamine is incorporated into the trichloroacetic acid (TCA) precipitated fraction, likely associated with protein synthesis. snmjournals.org

Monitoring Therapy Response: Preclinical studies have shown that [¹⁸F]FGln PET imaging can monitor the metabolic response of tumors to therapy. For example, treatment with the proteasome inhibitor bortezomib (B1684674) in a multiple myeloma model significantly reduced the uptake of [¹⁸F]4-FGln. nih.gov

Comparison with D-Amino Acid Analogs: While most cancer imaging tracers are based on L-amino acids, radiolabeled D-amino acids are being explored for their potential to specifically image bacterial infections. nih.gov D-amino acids are essential components of the bacterial cell wall peptidoglycan, and their metabolism is a target for developing bacteria-specific imaging agents. nih.gov For instance, D-5-[¹¹C]glutamine has been shown to be incorporated into peptidoglycan, enabling selective imaging of bacteria. nih.gov This highlights a distinct research application for D-amino acid analogs like this compound, separate from cancer imaging.

The synthesis of these radiolabeled tracers often involves nucleophilic substitution with [¹⁸F]fluoride on a suitable precursor molecule. nih.gov The development of automated and reliable synthesis methods is crucial for the clinical translation of these promising imaging agents. nih.gov

TracerTarget ApplicationKey Preclinical Finding
(2S,4R)-4-[¹⁸F]fluoroglutamine ([¹⁸F]FGln) Imaging glutamine metabolism in tumors (e.g., glioma, multiple myeloma). snmjournals.orgnih.govnih.govHigh uptake in tumors with low background in the brain, enabling clear tumor delineation and monitoring of therapy response. nih.govnih.gov
¹⁸F-4-(3-fluoropropyl)glutamine Imaging glutamine metabolism in tumors. nih.govDemonstrates tumor-specific uptake with a different retention mechanism compared to native glutamine, with less incorporation into macromolecules. nih.gov
D-5-[¹¹C]glutamine Imaging bacterial infections. nih.govIncorporated into bacterial peptidoglycan, allowing for specific detection of bacteria. nih.gov

Future Directions and Emerging Research Avenues

Refinement of Stereoselective Synthetic Pathways for D-Glutamine Analogs

The biological effects of glutamine analogs are highly dependent on their stereochemistry. Consequently, the development of precise and efficient stereoselective synthetic methods is paramount. Future research is focused on refining existing pathways and developing novel strategies to access enantiomerically pure D-glutamine analogs, including (4S)-4-Fluoro-D-glutamine.

Current research highlights versatile synthetic routes, such as the Passerini three-component reaction, which allows for the efficient construction of the 4-substituted glutamine skeleton. nih.govresearchgate.net Subsequent steps, including a "neutralized" TASF fluorination, have yielded all four stereoisomers of 4-fluoro-glutamine with high optical purity. nih.gov Another powerful strategy involves the use of chiral Ni(II) complexes as templates for the asymmetric synthesis of a wide array of fluorinated amino acids. acs.orgbeilstein-journals.orgchemrxiv.orgchemrxiv.org This method has proven effective for gram-scale synthesis, yielding products with high enantiomeric purity (often >94% ee). chemrxiv.orgchemrxiv.org

Synthetic StrategyKey FeaturesTypical PurityPotential Refinements
Passerini Three-Component Reaction Efficient construction of the glutamine backbone. nih.govHigh optical purity. nih.govImproving scalability and reducing subsequent step complexity.
Chiral Ni(II) Complex Alkylation Uniform approach for diverse fluorinated amino acids; gram-scale capability. acs.orgchemrxiv.org>94% enantiomeric excess (ee). chemrxiv.orgchemrxiv.orgDevelopment of more efficient and recyclable chiral auxiliaries.
Biocatalytic Resolution Utilizes enzymes or whole organisms to selectively process one enantiomer. researchgate.netHigh enantiomeric purity.Screening for novel enzymes with broader substrate scope and higher efficiency.

Advanced Mechanistic Investigations into Enzyme-Analog Interactions

Understanding how this compound and related analogs interact with enzymes at a molecular level is crucial for interpreting their biological effects and for designing more specific modulators of metabolic pathways. Future research will employ sophisticated biophysical and structural biology techniques to provide a detailed picture of these interactions.

Studies have already shown that fluorination at the 4-position of glutamine and glutamate (B1630785) can have profound effects on their interaction with various enzymes. nih.gov For instance, diastereoisomers of 4-fluoroglutamate are strong inhibitors of glutamine synthetase, while being moderate-to-good substrates for enzymes like glutamate dehydrogenase and certain aminotransferases. nih.gov Interestingly, (2S,4S)-4-FGln is an excellent substrate for glutamine transaminase K, whereas the (2S,4R) diastereomer is a poor one. nih.gov

Advanced techniques such as cryo-electron microscopy (cryo-EM) and high-resolution nuclear magnetic resonance (NMR) spectroscopy are poised to revolutionize our understanding of these interactions. acs.org Cryo-EM can provide high-resolution structures of enzyme-analog complexes, revealing the precise binding modes and conformational changes induced by the fluorinated ligand. 19F NMR is particularly powerful as it offers a sensitive probe to monitor the local environment of the fluorine atom upon binding to a protein, enabling detailed kinetic and thermodynamic studies of the interaction without the need for isotopic labeling of the protein itself. researchgate.netacs.org These experimental approaches, combined with computational modeling and molecular dynamics simulations, will offer unprecedented insight into the enzyme-analog interactions that govern the biological activity of this compound.

TechniqueInformation GainedFuture Applications for this compound
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of enzyme-analog complexes. acs.orgElucidating the binding mode to glutamine-metabolizing enzymes and transporters.
19F Nuclear Magnetic Resonance (NMR) Conformational changes, binding kinetics (Kd), and dynamics. researchgate.netacs.orgCharacterizing interactions with target proteins in solution and in cellular environments.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (enthalpy, entropy).Quantifying the binding affinity and thermodynamic profile of the analog to its targets.
Molecular Dynamics (MD) Simulations Atomistic details of binding pathways and conformational dynamics.Predicting binding affinities and guiding the design of new analogs with improved properties.

Exploration of Novel Biochemical Targets Modulated by this compound

While the primary targets of glutamine analogs are expected to be enzymes and transporters involved in glutamine metabolism, the unique electronic properties conferred by the fluorine atom may lead to interactions with previously unknown biochemical targets. A significant future research avenue is the use of this compound in unbiased screening approaches to identify these novel targets.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for identifying the protein targets of small molecules directly in complex biological systems. frontiersin.orgnih.govwikipedia.org This technique utilizes chemical probes that covalently label the active sites of enzymes. nih.govwikipedia.org A derivative of this compound could be synthesized into an activity-based probe, featuring a reactive group and a reporter tag. nih.gov Applying such a probe to cell lysates or living cells, followed by proteomic analysis, could reveal a comprehensive profile of enzymes that interact with this glutamine analog, potentially uncovering novel regulatory roles or off-target effects. frontiersin.org

These approaches could identify new enzymes whose activities are modulated by this compound, or novel transporters responsible for its cellular uptake and efflux. Identifying these targets will not only enhance our understanding of glutamine metabolism but may also open up new therapeutic avenues.

ApproachPrinciplePotential Discoveries with this compound
Activity-Based Protein Profiling (ABPP) Uses reactive chemical probes to covalently label active enzyme families in complex proteomes. nih.govwikipedia.orgIdentification of novel enzymes that bind or are inhibited by the glutamine analog.
Chemical Pulldown Assays Immobilized analog is used to capture interacting proteins from cell lysates for identification by mass spectrometry.Discovery of binding partners, including non-enzymatic proteins and protein complexes.
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon ligand binding across the proteome.Unbiased identification of direct and indirect cellular targets.

Development of Enhanced Fluorinated Probes for Specific Metabolic Pathways

The presence of a fluorine atom makes this compound an excellent candidate for development as an imaging and spectroscopic probe. The stable fluorine-19 isotope (19F) is a superb nucleus for NMR spectroscopy, while the positron-emitting fluorine-18 (B77423) isotope (18F) is a cornerstone of Positron Emission Tomography (PET) imaging. nih.govnih.gov

18F-labeled glutamine analogs, such as 18F-4-fluoroglutamine, are already used in clinical trials to image the altered glutamine metabolism of tumors. nih.govfrontiersin.org Future research is focused on creating next-generation probes with enhanced properties. nih.govsnmjournals.org This includes designing molecules with improved metabolic stability to reduce in vivo defluorination, which can lead to non-specific signals. snmjournals.org One promising strategy is the incorporation of deuterium at sites vulnerable to metabolism, leveraging the kinetic isotope effect to slow down bond cleavage. snmjournals.org

Furthermore, the development of multi-modal probes is a burgeoning field. acs.orgfortunejournals.comnih.govnih.gov A single molecule could be functionalized to be detectable by multiple imaging modalities, such as PET and MRI, or PET and fluorescence imaging. nih.govnih.gov This would allow for correlative imaging, combining the high sensitivity of PET with the high spatial resolution of MRI, for instance. Probes designed for 19F NMR are also being refined to have greater sensitivity to their environment, which can report on factors like pH, ion concentration, or enzyme activity. acs.orgnih.gov

Probe TypeModalityKey Features & Enhancements
Next-Generation PET Probes Positron Emission Tomography (PET)Improved in vivo stability (e.g., deuteration), higher tumor-to-background ratios. nih.govsnmjournals.org
19F NMR Probes Nuclear Magnetic Resonance SpectroscopyIncreased chemical shift dispersion for higher sensitivity to conformational changes and local environment. acs.orgnih.gov
Multi-Modal Probes (e.g., PET/MRI) PET, MRI, Optical ImagingCombination of strengths from multiple imaging techniques (e.g., sensitivity and resolution). fortunejournals.comnih.gov
Activity-Based Radiotracers PETCombines selective targeting of active enzymes with the imaging power of PET for functional imaging. technologypublisher.com

Integration with Multi-Omics Approaches in Metabolic Research Models

To fully comprehend the impact of this compound on cellular physiology, it is essential to move beyond single-target analyses and embrace a systems-level perspective. The integration of data from probes like this compound with multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) represents a powerful strategy for future metabolic research.

Stable isotope tracers, such as those using 13C-labeled glutamine, are already employed in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. creative-proteomics.comresearchgate.netnih.gov 18F-labeled analogs can provide complementary in vivo data on glutamine uptake and pool sizes. nih.gov By combining PET imaging data of 18F-4-Fluoro-D-glutamine with metabolomic and transcriptomic analyses of the same biological model (e.g., a tumor), researchers can build comprehensive models of metabolic reprogramming. nih.gov

For example, high uptake of the fluorinated glutamine probe in a tumor, as measured by PET, could be correlated with specific gene expression signatures (transcriptomics) and altered levels of downstream metabolites (metabolomics). This integrated approach can help to identify the key drivers of metabolic phenotypes and discover new biomarkers for disease. Flux balance analysis, constrained by experimental data from tracer experiments, can further enhance the predictive power of these systems-level models. biorxiv.org This holistic view is critical for understanding complex diseases and for developing targeted therapies that exploit metabolic vulnerabilities.

'Omics' FieldIntegration with this compoundResearch Question Addressed
Metabolomics Correlating probe uptake (PET) with levels of intracellular metabolites (MS, NMR). nih.govHow does altered glutamine uptake affect downstream metabolic pathways?
Transcriptomics/Proteomics Linking probe uptake to the expression of genes and proteins related to glutamine metabolism.What genetic or protein expression signatures are associated with high glutamine dependence?
Metabolic Flux Analysis (MFA) Using tracer data to constrain computational models of metabolic networks. creative-proteomics.combiorxiv.orgWhat are the quantitative rates of glutamine utilization through different pathways in vivo?
Systems Biology Building integrated models of metabolism using all available 'omics' data.How do cells rewire their entire metabolic network in response to genetic mutations or therapeutic interventions?

Q & A

Q. What are the key methodological considerations for synthesizing (4S)-4-Fluoro-D-glutamine with high enantiomeric purity?

Synthesis requires stereoselective fluorination at the 4S position, often achieved via asymmetric catalysis or enzymatic resolution. Critical steps include protecting the α-amino and γ-carboxyl groups of glutamine prior to fluorination to avoid side reactions. Post-synthesis purification using chiral HPLC or capillary electrophoresis ensures enantiomeric purity (>98%), as validated by NMR and mass spectrometry .

Q. How can researchers characterize the stability of this compound under physiological conditions?

Stability assays involve incubating the compound in phosphate-buffered saline (PBS, pH 7.4) or cell culture media at 37°C. Degradation is monitored via HPLC or LC-MS over 24–72 hours. Key parameters include half-life calculation and identification of breakdown products (e.g., fluorinated glutamate or ammonia) .

Q. What enzymatic assays are used to confirm this compound’s substrate specificity for glutaminase isoforms?

Recombinant glutaminase (e.g., GAC isoform) is incubated with the compound, and activity is measured via coupled assays detecting glutamate production. For example, glutamate dehydrogenase (GDH)-based methods quantify NADH formation spectrophotometrically at 340 nm. Competitive inhibition studies with L-glutamine validate specificity .

Advanced Research Questions

Q. How does fluorination at the 4S position alter this compound’s metabolic fate compared to L-glutamine?

Isotopic tracing (e.g., ¹⁸F or ¹³C labels) in cell cultures or animal models reveals divergent pathways. While L-glutamine enters the TCA cycle via glutamate, the 4S-fluoro analog resists deamidation by glutaminase, accumulating in glutamine-dependent cancer cells. This property enables its use as a PET tracer for imaging tumors .

Q. What experimental strategies resolve contradictions in reported Km values for this compound across glutaminase isoforms?

Q. How can researchers optimize radiolabeling efficiency of this compound for preclinical PET imaging?

Automated radiosynthesis modules (e.g., GE TRACERlab™) enable efficient ¹⁸F-labeling via nucleophilic substitution. Key optimizations include precursor design (e.g., triflate leaving groups), reaction temperature control (40–60°C), and purification via C18 cartridges. Radiochemical purity >95% is confirmed by radio-HPLC .

Q. What mechanisms underlie the selective accumulation of this compound in triple-negative breast cancer (TNBC) cells?

TNBC cells overexpress ASCT2 transporters for glutamine uptake. Competitive uptake assays using ³H-glutamine and inhibitors (e.g., GPNA) confirm ASCT2 dependency. Metabolic flux analysis shows impaired mitochondrial oxidation due to fluorine’s electron-withdrawing effects, trapping the compound intracellularly .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s cytotoxicity in normal vs. cancer cells?

Normal cells with low glutaminase activity show minimal toxicity, while cancer cells experience metabolic stress due to glutamine addiction. Dose-response curves (0.1–10 mM) and viability assays (MTT/ATP-based) under glutamine-depleted conditions clarify context-dependent effects .

Q. Why do some studies report this compound as a glutamine analog, while others classify it as a transporter probe?

The dual role arises from its resistance to catabolism (mimicking glutamine) and transport via ASCT2. Experimental design determines its classification: tracer studies (PET) emphasize transport, while metabolic inhibition studies focus on analog behavior .

Methodological Best Practices

Q. What controls are essential when using this compound in cell culture studies?

Include L-glutamine-free media controls, untreated cells, and rescue experiments with excess L-glutamine. Validate glutamine depletion via LC-MS and monitor ammonia levels to rule out off-target toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.